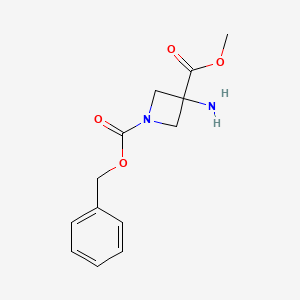

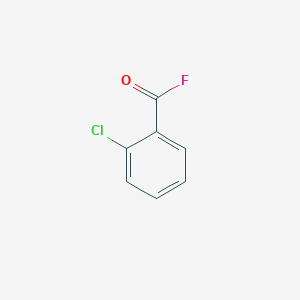

![molecular formula C8H16ClNO B6297549 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride CAS No. 2173391-71-2](/img/structure/B6297549.png)

2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Bicyclo[1.1.1]pentane (BCP) derivatives, such as 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride, are known for their applications as bioisosteres. They can effectively replace aromatic rings, tert-butyl groups, and alkynes in various compounds. This is highlighted in the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, demonstrating the utility of BCP derivatives in streamlining the synthesis of important building blocks in pharmaceuticals.Molecular Structure Analysis

The molecular formula of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride is C8H16ClNO . The InChI Key is YBDPYHLVXSPOMW-UHFFFAOYSA-N.Applications De Recherche Scientifique

Bioisosteric Applications

Bicyclo[1.1.1]pentane (BCP) derivatives, such as 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride, are known for their applications as bioisosteres. They can effectively replace aromatic rings, tert-butyl groups, and alkynes in various compounds. This is highlighted in the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, demonstrating the utility of BCP derivatives in streamlining the synthesis of important building blocks in pharmaceuticals (Hughes et al., 2019).

Chemical Synthesis and Functionalization

The chemical synthesis and functionalization of BCP derivatives are significant for medicinal chemistry. A novel method for synthesizing omega-acidic amino acids, including derivatives of bicyclo[1.1.1]pentane, has been developed and evaluated for its applications in glutamate receptor ligands (Filosa et al., 2009). Additionally, recent advances in the synthetic chemistry of BCP have been reviewed, focusing on the development of radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of multifunctionalized BCP derivatives (Kanazawa & Uchiyama, 2018).

Drug Discovery and Modification

BCP derivatives play a crucial role in drug discovery and modification due to their unique structural characteristics. The radical acylation of [1.1.1]propellane with aldehydes, for instance, provides straightforward access to bicyclo[1.1.1]pentane ketones, which are useful for drug discovery (Li et al., 2022). This highlights the versatility and importance of BCP derivatives in medicinal chemistry.

Photochemical Applications

The photochemical conversion of bicyclo[1.1.1]pentan-1-amines to a range of polysubstituted bicyclo[3.1.1]heptan-1-amines represents another application. This process yields complex, sp3-rich primary amine building blocks, indicating the potential of BCP derivatives in photochemical applications (Harmata et al., 2021).

Propriétés

IUPAC Name |

2-(3-amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-6(2,10)7-3-8(9,4-7)5-7;/h10H,3-5,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDPYHLVXSPOMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC(C1)(C2)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

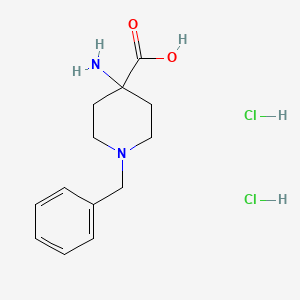

![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)

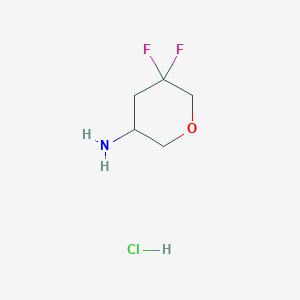

![Octahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B6297499.png)

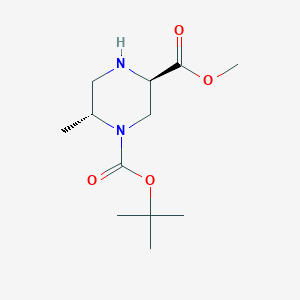

![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)

![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)

![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)